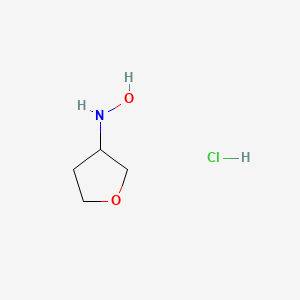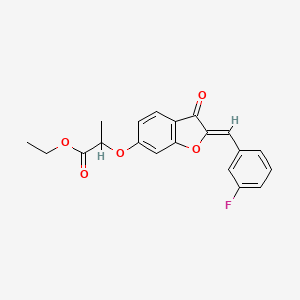
N-(氰甲基)-2-(3,5-二甲基吡唑-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide” is a chemical compound that is used in the pharmaceutical industry . It has a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol .
Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 118°C to 122°C . It’s hygroscopic, meaning it absorbs moisture from the air . It’s recommended to store it away from water and oxidizing agents, and protect it from humidity .科学研究应用
合成与生物活性
N-(氰甲基)-2-(3,5-二甲基吡唑-1-基)乙酰胺衍生物已被合成并研究其潜在的抗肿瘤、抗微生物和杀虫活性。例如,由 2-氰基-N-(2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)乙酰胺合成的化合物显示出对 HepG2 细胞系的杰出的体外抗肿瘤活性。使用分子对接评估了这些化合物,显示出显着的相互作用能,表明它们作为抗肿瘤剂的潜力(Fahim, Elshikh, & Darwish, 2019)。此外,由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物表现出显着的抗氧化活性,暗示了它们在氧化应激相关应用中的潜力(Chkirate et al., 2019)。
材料科学与化学合成
此外,与 N-(氰甲基)-2-(3,5-二甲基吡唑-1-基)乙酰胺相关的化合物 5-氨基-3-(氰甲基)-1H-吡唑-4-腈与氯乙酰氯平滑反应生成 2-氯-N-(4-氰基-3-(氰甲基)-1H-吡唑-5-基)乙酰胺。该中间产物进一步反应生成杂化分子,显示了该化合物在材料科学中创建具有潜在应用的不同化学结构以及在有机合成中作为中间体的用途(Dotsenko, Semenova, & Aksenov, 2020)。
抗菌和抗肿瘤评价
此外,使用 2-氰基-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)乙酰胺作为关键中间体合成的包含安替比林部分的各种杂环已被测试和评估为抗菌剂。这些研究突出了该化合物在开发具有潜在治疗应用的新型抗菌剂中的作用(Bondock, Rabie, Etman, & Fadda, 2008)。
安全和危害
属性
IUPAC Name |
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-5-8(2)13(12-7)6-9(14)11-4-3-10/h5H,4,6H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUITKQXXVMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2932788.png)
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2932793.png)

![2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2932796.png)


![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2932800.png)
![2-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2932801.png)



![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2932806.png)